molecular formula C25H23N3O4S B2690281 Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-07-7

Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2690281
CAS No.: 851948-07-7
M. Wt: 461.54
InChI Key: NUNHFAUUCKWGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,4-d]Pyridazine Scaffold in Medicinal Chemistry

The thieno[3,4-d]pyridazine framework is a hybrid heterocycle merging thiophene and pyridazine rings, offering unique electronic and steric properties. This scaffold’s bioisosteric resemblance to purine bases enables interactions with enzymatic targets involved in nucleotide metabolism, such as kinases and polymerases. For instance, thieno[2,3-d]pyrimidines, a related isomer, have demonstrated anticancer and antiviral activities by mimicking adenine in DNA replication pathways. The 3,4-dihydro modification in the pyridazine ring enhances planarity and π-π stacking potential, critical for binding to hydrophobic enzyme pockets. Additionally, the sulfur atom in the thiophene moiety contributes to electron-rich regions, facilitating hydrogen bonding and van der Waals interactions with biological targets.

Recent studies highlight the scaffold’s versatility in accommodating diverse substituents. For example, the introduction of aryl groups at the 3-position (e.g., p-tolyl) improves lipophilicity, enhancing membrane permeability. Similarly, carboxamide and ester functionalities at the 1- and 5-positions, as seen in the target compound, provide sites for further derivatization or prodrug strategies.

Key Features of Thieno[3,4-d]Pyridazine Biological Implications
Planar fused-ring system Facilitates intercalation into DNA/RNA
Sulfur atom in thiophene Enhances binding via polar interactions
3,4-Dihydro modification Reduces ring strain, improves stability
Aryl substituents (e.g., p-tolyl) Increases lipophilicity for better bioavailability

Historical Development of Thieno[3,4-d]Pyridazine Derivatives

The synthesis of thieno[3,4-d]pyridazine derivatives originated in the late 20th century, driven by interest in diazine-based therapeutics. Early work focused on unsubstituted analogs, such as thieno[2,3-d]pyrimidines, which showed promise as platelet aggregation inhibitors. The introduction of chlorine or methylthio groups at specific positions enabled regioselective functionalization, as demonstrated by Hamze et al. using TMPMgCl·LiCl for metalation and cross-coupling reactions.

A pivotal advancement was the development of 3,4-dihydrothieno[3,4-d]pyridazines, which stabilize the scaffold against oxidative degradation while retaining bioactivity. For instance, the ethyl carboxylate group in the target compound emerged from efforts to improve solubility without compromising target affinity. The incorporation of 3,4-dimethylbenzamido at position 5 reflects a strategic shift toward leveraging aromatic amides for kinase inhibition, as seen in tyrosine kinase inhibitors like imatinib.

Research Significance of 3,4-Dihydrothieno[3,4-d]Pyridazine Compounds

The 3,4-dihydro modification addresses key limitations of fully aromatic thienopyridazines, such as metabolic instability and poor solubility. By saturating the pyridazine ring, researchers reduce electrophilicity, thereby minimizing off-target reactivity. This modification also introduces conformational flexibility, allowing the compound to adapt to binding pockets with varying steric demands.

The target compound’s 5-(3,4-dimethylbenzamido) group exemplifies structure-activity relationship (SAR) optimization. The dimethyl substitution on the benzamido moiety enhances hydrophobic interactions with enzyme subsites, as evidenced in analogues showing improved IC₅₀ values against cancer cell lines. Meanwhile, the p-tolyl group at position 3 contributes to π-stacking with aromatic residues in ATP-binding domains, a feature critical for kinase inhibition.

Structural Uniqueness Among Heterocyclic Compounds

Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate distinguishes itself through its multi-functionalized architecture. Unlike simpler heterocycles such as pyridine or thiophene, this compound integrates:

  • A thieno[3,4-d]pyridazine core for dual hydrogen-bonding capacity.
  • 3,4-Dihydro modification for enhanced metabolic stability.
  • Aryl and carboxamide substituents for targeted protein interactions.

Comparative studies with thieno[2,3-d]pyrimidines reveal that the [3,4-d] isomer exhibits superior kinase inhibition due to its altered dipole moment and charge distribution. Furthermore, the ethyl carboxylate group at position 1 serves as a synthetic handle for prodrug conversion, enabling controlled release in physiological environments.

Properties

IUPAC Name

ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-5-32-25(31)21-19-13-33-23(26-22(29)17-9-8-15(3)16(4)12-17)20(19)24(30)28(27-21)18-10-6-14(2)7-11-18/h6-13H,5H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNHFAUUCKWGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a thieno[3,4-d]pyridazine core, which is known for its diverse biological properties. The presence of substituents such as 3,4-dimethylbenzamide and p-tolyl groups may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl derivatives in particular have shown effectiveness against various bacterial strains. For example, studies have demonstrated that thieno[3,4-d]pyridazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

CompoundActivityReference
This compoundAntibacterial
Related thieno derivativesAntifungal

Anticancer Properties

The thieno[3,4-d]pyridazine scaffold has been linked to anticancer activity. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, certain derivatives have shown selective cytotoxicity against breast cancer cells while sparing normal cells .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It might interact with cellular receptors that mediate inflammatory responses or cell growth.
  • Oxidative Stress Induction : Some studies suggest that it can induce oxidative stress in target cells, leading to programmed cell death.

Study on Antibacterial Activity

A study conducted on various thieno derivatives demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

Study on Anticancer Effects

In another study focusing on its anticancer properties, the compound was tested against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls.

Comparison with Similar Compounds

Structural Analogs in the Thieno[3,4-d]pyridazine Family

The following compounds share the thieno[3,4-d]pyridazine core but differ in substituents, leading to variations in activity and properties:

Compound A : Ethyl 5-{[(4-methoxyphenyl)acetyl]amino}-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Molecular Formula : C₂₅H₂₀F₃N₃O₅S
  • Key Substituents :
    • 4-Methoxyphenylacetyl group at position 5
    • 4-Trifluoromethylphenyl at position 3
  • Properties :
    • Higher molecular weight (531.505 g/mol) compared to the target compound (estimated ~523 g/mol).
    • The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may reduce solubility in polar solvents .
Compound B : Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Molecular Formula: Not fully disclosed (evidence incomplete).
  • Key Substituents :
    • 4-Methyl-3-nitrobenzamido at position 5
    • p-Tolyl at position 3 (same as the target compound).
Compound C : AT-007 [(4-oxo-3-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid]
  • Molecular Formula : C₂₀H₁₃F₃N₄O₃S₂
  • Key Substituents :
    • Trifluoromethylbenzothiazolylmethyl group at position 3
    • Acetic acid moiety at position 1 (instead of ethyl carboxylate).

Comparative Data Table

Property Target Compound Compound A Compound C (AT-007)
Core Structure Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine
Position 5 Substituent 3,4-Dimethylbenzamido 4-Methoxyphenylacetyl N/A (varies by design)
Position 3 Substituent p-Tolyl 4-Trifluoromethylphenyl Trifluoromethylbenzothiazolylmethyl
Position 1 Group Ethyl carboxylate Ethyl carboxylate Acetic acid
Molecular Weight ~523 g/mol (estimated) 531.505 g/mol 478.47 g/mol
Pharmacological Notes Undisclosed (structural analog data) No direct activity reported Aldose reductase inhibition

Key Research Findings

The acetic acid group in AT-007 improves water solubility relative to ethyl carboxylate derivatives .

Bioactivity Trends :

  • Compounds with electron-withdrawing groups (e.g., nitro in Compound B) may exhibit higher reactivity but lower metabolic stability compared to electron-donating groups (e.g., dimethyl in the target compound) .
  • AT-007’s benzothiazole moiety correlates with its enzyme inhibitory activity, suggesting that substituent bulk and electronic properties are critical for target engagement .

Synthetic Feasibility :

  • The target compound’s 3,4-dimethylbenzamido group may simplify synthesis compared to Compound A’s methoxyphenylacetyl group, which requires protective strategies for the methoxy functionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.